molecular formula C8H9NO2 B066055 1-[2-(Hydroxyamino)phenyl]ethanone CAS No. 172756-97-7

1-[2-(Hydroxyamino)phenyl]ethanone

Cat. No. B066055
M. Wt: 151.16 g/mol
InChI Key: QLXFOXKKRJEMJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(Hydroxyamino)phenyl]ethanone is a chemical compound that has been the subject of considerable scientific research due to its potential applications in various fields. It is also known as Acetophenone oxime or APO, and its molecular formula is C8H9NO2. This compound has been shown to exhibit a range of biochemical and physiological effects, and its mechanism of action has been studied extensively.

Mechanism Of Action

The mechanism of action of 1-[2-(Hydroxyamino)phenyl]ethanone is not fully understood. However, it has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. This inhibition may contribute to its potential therapeutic effects in the treatment of Alzheimer's disease and other neurodegenerative disorders.

Biochemical And Physiological Effects

1-[2-(Hydroxyamino)phenyl]ethanone has been shown to exhibit a range of biochemical and physiological effects. It has been shown to have antioxidant properties, which may contribute to its potential therapeutic effects in the treatment of various diseases. It has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory disorders.

Advantages And Limitations For Lab Experiments

One advantage of using 1-[2-(Hydroxyamino)phenyl]ethanone in laboratory experiments is its relatively low cost and availability. It is also relatively easy to synthesize, making it a convenient compound to work with. However, one limitation of using APO in experiments is its potential toxicity. It has been shown to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 1-[2-(Hydroxyamino)phenyl]ethanone. One area of interest is its potential as a therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders. Further studies are needed to fully understand its mechanism of action and to determine its efficacy and safety in clinical trials.
Another area of interest is its potential as a pesticide and herbicide. Further studies are needed to determine its effectiveness and safety in agricultural applications.
Finally, future research could focus on the synthesis of novel compounds based on 1-[2-(Hydroxyamino)phenyl]ethanone, with potential applications in various fields, including medicine, agriculture, and industry.

Synthesis Methods

The synthesis of 1-[2-(Hydroxyamino)phenyl]ethanone can be achieved through a variety of methods, including the reaction of acetophenone with hydroxylamine hydrochloride in the presence of sodium acetate. This reaction results in the formation of APO as a white crystalline solid with a melting point of 59-61°C.

Scientific Research Applications

1-[2-(Hydroxyamino)phenyl]ethanone has been extensively studied for its potential applications in various fields, including medicine, agriculture, and industry. In medicine, APO has been investigated as a potential therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been shown to have antimicrobial and antiviral properties.
In agriculture, APO has been studied as a potential pesticide and herbicide. It has been shown to exhibit herbicidal activity against a range of weeds and is considered to be a promising alternative to traditional herbicides.
In industry, APO has been investigated as a potential precursor for the synthesis of various chemicals, including pharmaceuticals and agrochemicals.

properties

CAS RN

172756-97-7

Product Name

1-[2-(Hydroxyamino)phenyl]ethanone

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

1-[2-(hydroxyamino)phenyl]ethanone

InChI

InChI=1S/C8H9NO2/c1-6(10)7-4-2-3-5-8(7)9-11/h2-5,9,11H,1H3

InChI Key

QLXFOXKKRJEMJP-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=CC=C1NO

Canonical SMILES

CC(=O)C1=CC=CC=C1NO

synonyms

Ethanone, 1-[2-(hydroxyamino)phenyl]- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.